2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-ethoxy-7-methylbenzo[d]thiazole
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Overview
Description
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-ethoxy-7-methylbenzo[d]thiazole is a heterocyclic compound that combines the structural features of pyrazole and thiazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-ethoxy-7-methylbenzo[d]thiazole typically involves the reaction of 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine with acetylacetone in methanol, using glacial acetic acid as a catalyst . The reaction proceeds through nucleophilic addition and dehydration processes, resulting in the formation of the pyrazole ring. The product is then characterized by techniques such as NMR spectroscopy and X-ray crystallography .
Chemical Reactions Analysis
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-ethoxy-7-methylbenzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Scientific Research Applications
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-ethoxy-7-methylbenzo[d]thiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its diverse biological activities, it is being explored for potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-ethoxy-7-methylbenzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes and receptors, leading to the inhibition of microbial growth or modulation of inflammatory responses . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-ethoxy-7-methylbenzo[d]thiazole can be compared with other similar compounds, such as:
2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine: This compound shares a similar structure but differs in the substitution pattern on the thiazole ring.
Thiazole derivatives: These compounds exhibit diverse biological activities and are used in various medicinal and industrial applications.
Pyrazole derivatives: Known for their versatility in organic synthesis and medicinal chemistry, pyrazole derivatives are used as starting materials for more complex heterocyclic systems.
Properties
Molecular Formula |
C15H17N3OS |
---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-4-ethoxy-7-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C15H17N3OS/c1-5-19-12-7-6-9(2)14-13(12)16-15(20-14)18-11(4)8-10(3)17-18/h6-8H,5H2,1-4H3 |
InChI Key |
QLHQWJWVZHMTPS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=C(C=C1)C)SC(=N2)N3C(=CC(=N3)C)C |
Origin of Product |
United States |
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